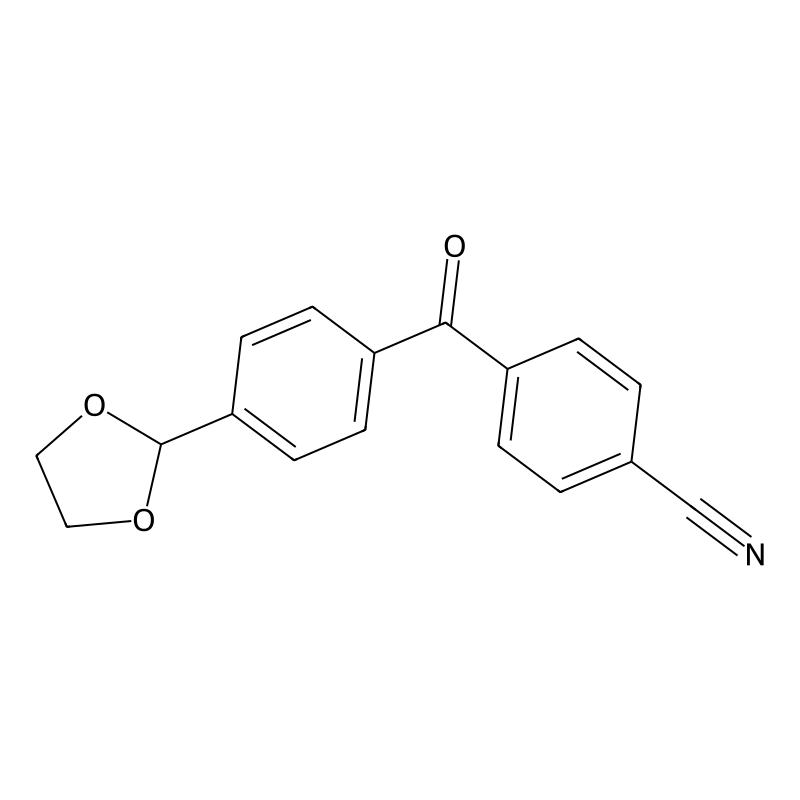

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in various chemical databases like PubChem [], and suppliers offer the product, no scientific publications or research reports explicitly mention its use in specific research areas are readily available.

This doesn't necessarily negate its potential applications in research, but it suggests that current research involving this specific compound is not widely published or readily accessible through public search engines.

Further Exploration

If you're interested in exploring the potential applications of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone, you might consider:

- Patent databases: Searching patent databases for mentions of the compound might reveal potential industrial applications or research directions.

- Directly contacting suppliers: Some suppliers might have insights into the intended uses of the compound based on their customer base or industry knowledge.

- Chemical similarity analysis: Analyzing the chemical structure of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone and comparing it to known research chemicals with similar structures might offer clues about potential applications.

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol. This compound features a cyano group (-CN) and a dioxolane ring attached to a benzophenone core, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and biological research .

The primary reaction involving 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone is its synthesis from 4-cyanobenzoyl chloride and 1,3-dioxolane in the presence of a base such as triethylamine. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The mechanism involves nucleophilic attack by the dioxolane on the acyl chloride, forming the desired product .

Research indicates that 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone exhibits significant biological activity. It can serve as a probe in biochemical assays and is utilized in studying enzyme interactions. The cyano group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules, while the dioxolane ring stabilizes the compound, enhancing its binding affinity .

The synthesis of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone generally follows these steps:

- Starting Materials: 4-cyanobenzoyl chloride and 1,3-dioxolane.

- Reagent: A base such as triethylamine is used to facilitate the reaction.

- Conditions: The reaction should be performed under anhydrous conditions to prevent unwanted hydrolysis.

- Procedure: Mix the starting materials and base under controlled temperature conditions to yield the final product.

This method can be scaled for industrial production, maintaining stringent control over reaction conditions to ensure high yield and purity .

4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone finds various applications:

- Organic Synthesis: It serves as a building block in the development of pharmaceuticals and agrochemicals.

- Biological Research: Utilized in enzyme studies and biochemical assays.

- Industrial Uses: Employed in synthesizing advanced materials such as polymers and resins due to its unique structural properties .

Studies on the interactions of 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone with biological targets suggest that its cyano group enhances its reactivity towards nucleophiles, making it a valuable compound for probing biological mechanisms. The dioxolane ring contributes to its stability and specificity in binding interactions .

Several compounds share structural similarities with 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone | C17H13NO3 | Different positioning of cyano group |

| 2-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone | C18H17NO4 | Contains an ethoxy group instead of a cyano group |

| 2-(4-Cyanobenzoyl)oxazole | C16H12N2O | Incorporates an oxazole ring |

Uniqueness: The specific arrangement of the cyano group and dioxolane ring in 4-Cyano-4'-(1,3-dioxolan-2-YL)benzophenone imparts distinct chemical reactivity and biological activity when compared to these analogs. Its ability to interact with biological systems makes it particularly valuable for research applications .